molecular formula C8H3F2NO2 B2725224 5,6-Difluoroisoindoline-1,3-dione CAS No. 83684-73-5

5,6-Difluoroisoindoline-1,3-dione

Cat. No. B2725224
CAS RN: 83684-73-5
M. Wt: 183.114
InChI Key: MROUYCSLODQSRN-UHFFFAOYSA-N
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Description

5,6-Difluoroisoindoline-1,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It has a molecular weight of 183.11 g/mol .


Synthesis Analysis

The synthesis of this compound involves several reactions. One method involves stirring 4,5-difluorophthalic anhydride in formamide at 130°C for 2 hours. The reaction mixture is then added to ice-cold water, and the precipitated yellow solid is filtered off, washed thoroughly with cold water, and dried under high vacuum . Another method involves the reaction of 5,6-difluoroisobenzofuran-1,3-dione with formamide at 130°C for 2 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of a central isoindoline ring, with two fluorine atoms attached at the 5 and 6 positions, and two carbonyl groups attached at the 1 and 3 positions .


Chemical Reactions Analysis

Several chemical reactions involving this compound have been reported. For example, it can react with sodium tetrahydroborate and ethanol at 0 - 20°C . It can also undergo a multi-step reaction involving ethanol, sodium tetrahydroborate, trifluoroacetic acid, triethylsilane, and dichloromethane .


Physical And Chemical Properties Analysis

This compound is a white solid . Its boiling point and linear structure formula are not available .

Scientific Research Applications

Organic Solar Cells

5,6-Difluoroisoindoline-1,3-dione (dibromoffIDD) has been utilized in the synthesis of a novel acceptor unit for organic solar cells (OSCs). This unit, when polymerized with a donor based on benzo[1,2-b:4,5-b']dithiophene, yielded the polymer PBDT-TTffIDD, demonstrating its potential in photovoltaic applications. The fluorination of this compound significantly influenced the photovoltaic performance of OSCs, showcasing its effectiveness in this field (Hwang et al., 2018).

DNA Binding and Biological Activities

The Re(I) tricarbonyl complex of 1,10-phenanthroline-5,6-dione has been synthesized and studied for its DNA binding properties. This complex exhibits the ability to fit into the major groove of B-DNA and promotes the cleavage of plasmid DNA. Additionally, it has demonstrated significant biological activities against various cancer cell lines and shows potential as a platelet activating factor (PAF) inhibitor (Kaplanis et al., 2014).

Protein Binding Studies

The interaction of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with bovine serum albumin (BSA) has been extensively studied. This research provides insights into the binding mechanism, which is critical for understanding the pharmacokinetics and pharmacodynamics of the compound (Alanazi et al., 2018).

Electrochemical Applications

1,10-Phenanthroline-5,6-dione modified electrodes have been investigated for their potential in electrochemical applications. These studies highlight the redox mediating properties of the compound, indicating its potential use in glucose biosensors and other electrochemical devices (Ramanavičius et al., 2014).

Selective Ion Recognition and Sensing

Research has shown that 1,10-phenanthroline-5,6-dione can be used for the selective recognition of copper ions and hydrogen peroxide sensing. This discovery paves the way for its application in the development of sensitive and selective electrochemical sensors (Gayathri & Kumar, 2014).

Fluorescence and Ligand Properties

The fluorophore properties of 1,10-phenanthroline-5,6-dione have been explored in various studies, revealing its potential in fluorescence-based applications and as a ligand in coordination chemistry (Rezvani et al., 2010).

Near-Infrared Luminescence

1,10-Phenanthroline-5,6-dione complexes have shown promising near-infrared luminescence properties. This makes them suitable for applications in optical amplification operating at specific wavelengths (Dang et al., 2011).

Computational and Structural Analysis

Computational approaches have been used to investigate the structural and mechanistic insights of compounds derived from isoindoline-1,3-dione, providing valuable information for the synthesis of new compounds and understanding their properties (Hoque et al., 2020).

Safety and Hazards

The safety data sheet for 5,6-Difluoroisoindoline-1,3-dione indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, and protective measures should be taken when handling this compound .

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives have been tested for their anticancer and antimicrobial activity against certain human pathogenic microorganisms , suggesting that they may target cellular processes or enzymes involved in these diseases.

Mode of Action

It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor d3 , which suggests a potential application as antipsychotic agents.

Biochemical Pathways

Given the potential modulation of the dopamine receptor d3 by isoindoline-1,3-dione derivatives , it can be inferred that 5,6-Difluoroisoindoline-1,3-dione may influence dopaminergic signaling pathways.

Result of Action

Isoindoline-1,3-dione derivatives have been shown to have anticancer and antimicrobial activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells, and inhibit the growth of certain microorganisms.

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

properties

IUPAC Name

5,6-difluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROUYCSLODQSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At 130° C., 1.0 g (5.4 mmol) of 4,5-difluorophthalic anhydride was stirred in 6 ml of formamide for 2 h. After cooling, the reaction mixture was then added to ice-cold water. The precipitated yellow solid was filtered off with suction, washed thoroughly with cold water and dried under high vacuum. This gave 744 mg of a white solid (74.8% of theory).
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Synthesis routes and methods II

Procedure details

One part of the 4,5-difluorophthalamic acid was heated to 170° C. for a period of 30 minutes, then cooled, dissolved in toluene and crystallized therefrom. The crystalline product was separated by filtration to yield 0.56 parts of 4,5-difluorophthalimide, having a melting range of 154°-156° C. The structure was confirmed by C13 nuclear magnetic resonance analysis.
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0 (± 1) mol
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